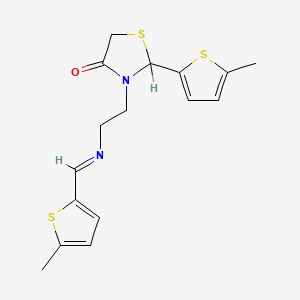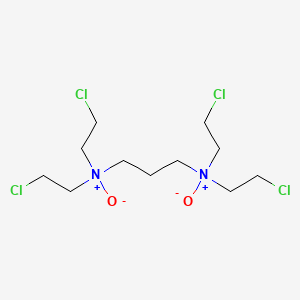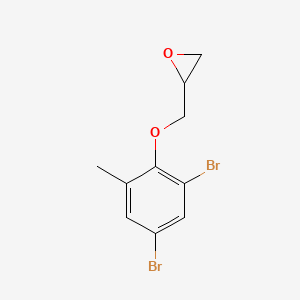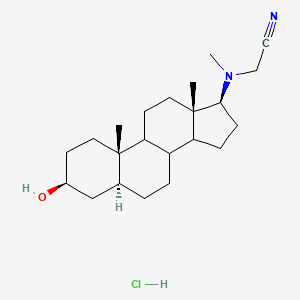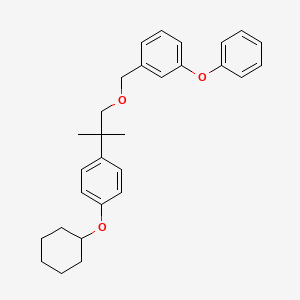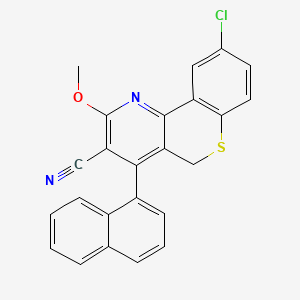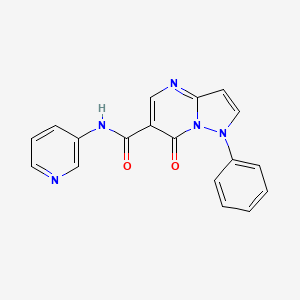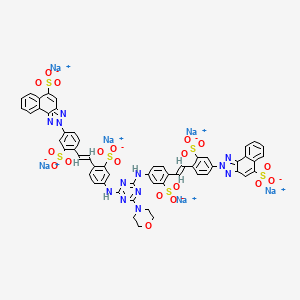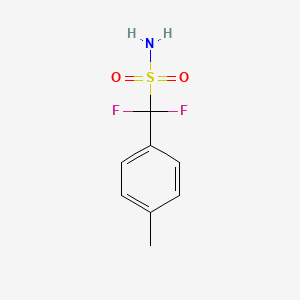
4-Methylphenyl-difluoromethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl-difluoromethanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a difluoromethanesulfonamide group attached to a 4-methylphenyl ring. This compound has garnered interest due to its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl-difluoromethanesulfonamide typically involves the reaction of 4-methylphenylamine with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-Methylphenyl-difluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.
科学的研究の応用
4-Methylphenyl-difluoromethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma and epilepsy.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methylphenyl-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate’s access. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is detrimental.
類似化合物との比較
Similar Compounds
- N-(4-bromo-3-methylphenyl)difluoromethanesulfonamide
- N-(difluoromethyl)-4-methylphenylsulfonamido-pyridinium trifluoromethanesulfonate
Uniqueness
4-Methylphenyl-difluoromethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target enzymes, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
803728-11-2 |
|---|---|
分子式 |
C8H9F2NO2S |
分子量 |
221.23 g/mol |
IUPAC名 |
difluoro-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-6-2-4-7(5-3-6)8(9,10)14(11,12)13/h2-5H,1H3,(H2,11,12,13) |
InChIキー |
QPMHTUPJLAWJAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(F)(F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


